1-(4-chlorophenyl)-1H-tetrazole

Description

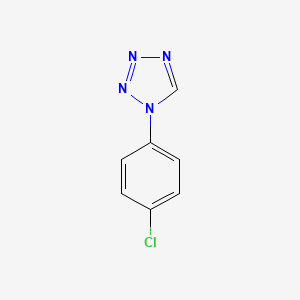

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFXVKZUVWQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296827 | |

| Record name | 1-(4-Chloro-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25108-32-1 | |

| Record name | 25108-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chloro-phenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-chlorophenyl)-1H-tetrazole

Abstract: The tetrazole ring is a cornerstone scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group, enhancing metabolic stability and lipophilicity while maintaining key binding interactions.[1][2] This guide provides a comprehensive technical overview for the synthesis and rigorous analytical characterization of 1-(4-chlorophenyl)-1H-tetrazole, a valuable building block for drug discovery and development. We will detail a field-proven synthetic methodology, elucidate the underlying reaction mechanism, present a step-by-step experimental protocol with an emphasis on critical safety procedures, and outline a multi-technique approach for structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for working with this important chemical entity.

Synthesis Strategy and Mechanistic Rationale

The formation of the tetrazole ring is most commonly achieved via a [3+2] cycloaddition reaction.[1][3][4] While the synthesis of 5-substituted tetrazoles typically involves the reaction of an organic nitrile with an azide source[5][6], the synthesis of 1-substituted tetrazoles, such as the target compound, necessitates a different approach. A robust and widely utilized method involves the reaction of a primary amine with triethyl orthoformate and sodium azide.[7]

The reaction proceeds through a logical, stepwise mechanism. First, the primary amine, 4-chloroaniline, reacts with triethyl orthoformate to form a diethyl formimidate intermediate. This intermediate is then activated, likely by a proton source, making it susceptible to nucleophilic attack by the azide anion. The subsequent intramolecular cyclization of the resulting imidoyl azide intermediate yields the stable aromatic tetrazole ring.

Caption: Proposed reaction mechanism for the synthesis of 1-(4-chlorophenyl)-1H-tetrazole.

Experimental Protocol: Synthesis Workflow

This section provides a detailed, step-by-step procedure for the synthesis of 1-(4-chlorophenyl)-1H-tetrazole.

Critical Safety Precautions: Handling Sodium Azide

WARNING: Sodium azide (NaN₃) is a highly toxic substance with an acute toxicity comparable to that of alkali cyanides.[8] It can be fatal if swallowed, inhaled, or absorbed through the skin.[9][10][11] All handling of solid sodium azide and its solutions must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and impermeable nitrile gloves.[11][12]

-

Explosive Hazard: Sodium azide reacts with acids (including strong Brønsted acids used as catalysts) to form hydrazoic acid (HN₃), a highly toxic, volatile, and dangerously explosive liquid and gas.[8][9][12] Acidic quenching and workup steps must be performed with extreme caution, ensuring adequate ventilation and slow, controlled addition.

-

Incompatibility with Metals: Sodium azide reacts with heavy metals such as lead, copper, silver, zinc, and mercury to form highly shock-sensitive and explosive heavy metal azides.[9][11][12] Do not use metal spatulas to handle sodium azide; use ceramic or plastic instead.[11] Never dispose of azide-containing solutions down drains, as explosive salts can accumulate in metal plumbing.[12]

-

Thermal Instability: Solid sodium azide can decompose violently if heated above 275 °C.[8][11]

Materials and Reagents

-

4-Chloroaniline

-

Triethyl orthoformate

-

Sodium azide (NaN₃)

-

Glacial acetic acid

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloroaniline (1.0 eq), triethyl orthoformate (1.2 eq), and glacial acetic acid (3.0 eq).

-

Imidate Formation: Heat the mixture to reflux and stir for 2 hours.

-

Azide Addition: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully add sodium azide (1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution may occur.

-

Cycloaddition: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(4-chlorophenyl)-1H-tetrazole.

Caption: Experimental workflow for the synthesis of 1-(4-chlorophenyl)-1H-tetrazole.

Physicochemical and Spectroscopic Characterization

Rigorous characterization using multiple analytical techniques is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₄ | [13][14] |

| Molecular Weight | 180.59 g/mol | [14] |

| Exact Mass | 180.020274 Da | [13][14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[15] The spectra should be consistent with the 1-substituted isomer, not the 5-substituted alternative.

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the C-H proton on the tetrazole ring and a pair of doublets in the aromatic region, typical of a 1,4-disubstituted benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.2 | Singlet (s) | 1H | Tetrazole C5-H |

| ~7.7 - 7.8 | Doublet (d) | 2H | Aromatic H (ortho to N) |

| ~7.5 - 7.6 | Doublet (d) | 2H | Aromatic H (ortho to Cl) |

| Note: Representative shifts based on available data; actual values may vary with solvent.[13] |

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~142 - 144 | Tetrazole C 5-H |

| ~136 - 137 | Aromatic C -Cl |

| ~132 - 133 | Aromatic C -N |

| ~129 - 130 | Aromatic C H (ortho to Cl) |

| ~122 - 123 | Aromatic C H (ortho to N) |

| Note: Representative shifts based on available data; actual values may vary with solvent.[13] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1600 - 1450 | C=C & C=N Stretch | Aromatic & Tetrazole Ring |

| 1200 - 900 | Ring Vibrations | Tetrazole Ring Skeleton |

| 850 - 800 | C-H Bend (oop) | 1,4-Disubstituted Aromatic |

| 750 - 700 | C-Cl Stretch | Aryl Halide |

| Note: Expected ranges based on characteristic group frequencies.[2] |

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of 1-(4-chlorophenyl)-1H-tetrazole, a compound of significant interest in pharmaceutical research. By following the detailed experimental protocol, adhering strictly to the critical safety precautions for handling sodium azide, and employing the comprehensive characterization suite described, researchers can confidently prepare and validate this key chemical intermediate. The provided mechanistic insights and analytical data serve as a robust framework for the successful integration of this molecule into drug discovery programs.

References

-

Environment, Health & Safety, University of California, Berkeley. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

Dutta, B., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Retrieved from [Link]

-

Ahmadi, S., et al. (2024). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). UCLA Chemistry Safety - Sodium Azide and Organic Azides. Retrieved from [Link]

-

Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. Retrieved from [Link]

-

Princeton University. (n.d.). Laboratory Chemical Safety Summary: Sodium Azide. Retrieved from [Link]

-

Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]

-

Sunder, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]

-

Wiley-VCH GmbH. (2026). 1-(4-Chlorophenyl)-1H-tetrazole. SpectraBase. Retrieved from [Link]

-

Wang, J., et al. (2013). Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions. Angewandte Chemie International Edition. Published in PMC. Retrieved from [Link]

-

Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. Retrieved from [Link]

-

Huisgen, R. (1963). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Retrieved from [Link]

-

Jin, T., et al. (2011). A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides. Angewandte Chemie International Edition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270006, 1-(4-chlorophenyl)-1H-tetrazole. Retrieved from [Link]

-

Zhang, L-J., et al. (2010). 5-(4-Chlorophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online. Published in PMC. Retrieved from [Link]

-

Digambar, K. B., et al. (2024). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Journal of Chemical and Biochemical Sciences. Retrieved from [Link]

-

Sreedhar, B., et al. (2007). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 257758, 5-(4-Chlorophenyl)-1H-tetrazole. Retrieved from [Link]

-

Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. New Journal of Chemistry. Retrieved from [Link]

-

Kumar, R., et al. (2020). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 11. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 12. geneseo.edu [geneseo.edu]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 1-(4-chlorophenyl)-1H-tetrazole | C7H5ClN4 | CID 270006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Crystal Structure of 1-(4-chlorophenyl)-1H-tetrazole

This guide provides a comprehensive technical analysis of the crystal structure of 1-(4-chlorophenyl)-1H-tetrazole, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, crystal growth, and detailed structural characterization.

Introduction: The Significance of Crystalline Architecture

1-(4-chlorophenyl)-1H-tetrazole belongs to the family of nitrogen-rich heterocyclic compounds, which are recognized as bioisosteres of carboxylic acids and play a crucial role as scaffolds in the development of therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, dictates many of the physicochemical properties of a compound, including its solubility, stability, bioavailability, and hygroscopicity. A thorough understanding of the crystal structure is therefore paramount for rational drug design and the development of stable, effective pharmaceutical formulations.

This guide delves into the crystallographic landscape of 1-(4-chlorophenyl)-1H-tetrazole, providing a detailed examination of its molecular geometry, intermolecular interactions, and packing motifs. We will explore the experimental methodologies employed for its characterization, offering a causal explanation for the experimental choices, and present the data in a clear, accessible format.

Synthesis and Crystal Growth: From Molecule to Single Crystal

A reliable method for the synthesis of 1-substituted-1H-tetrazoles involves the reaction of an aromatic amine with triethyl orthoformate and sodium azide.[3][4][5] This one-pot synthesis offers an efficient route to the desired product.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-1H-tetrazole

Materials:

-

4-chloroaniline

-

Triethyl orthoformate

-

Sodium azide

-

Solvent (e.g., glacial acetic acid or solvent-free conditions)[2]

Procedure:

-

A mixture of 4-chloroaniline (1.0 mmol), sodium azide (1.0 mmol), and a catalytic amount of the chosen catalyst is prepared.

-

Triethyl orthoformate (1.2 mmol) is added to the mixture.

-

The reaction is conducted under appropriate conditions (e.g., heated under ultrasonic irradiation or at 120 °C under solvent-free conditions).[3][5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated through appropriate workup procedures, which may include filtration, washing, and recrystallization.

-

The final product is purified by recrystallization from a suitable solvent to yield high-purity 1-(4-chlorophenyl)-1H-tetrazole.

Crystal Growth: The Art of Slow Evaporation

High-quality single crystals suitable for X-ray diffraction analysis are typically grown from a supersaturated solution using the slow evaporation technique.

Procedure:

-

A supersaturated solution of purified 1-(4-chlorophenyl)-1H-tetrazole is prepared in a suitable solvent (e.g., a mixture of ethanol and ethyl acetate).

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a loosely covered container to allow for slow evaporation of the solvent at a constant temperature.

-

Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction will form.

Crystal Structure Determination: Unveiling the Atomic Arrangement

The definitive determination of the crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides precise information about the unit cell dimensions, space group, and atomic coordinates.

Single-Crystal X-ray Diffraction (SC-XRD)

An overview of the SC-XRD workflow is presented below:

Experimental workflow for single-crystal X-ray diffraction.

Crystallographic Data for 1-(4-chlorophenyl)-1H-tetrazole

The crystal structure of 1-(4-chlorophenyl)-1H-tetrazole has been determined and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 880169.

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₄ |

| Formula Weight | 180.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/a (an equivalent setting of P2₁/c) |

| a (Å) | 3.8626(2) |

| b (Å) | 27.9946(10) |

| c (Å) | 14.4943(5) |

| β (°) | 95.640(3) |

| Volume (ų) | 1559.71(11) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.538 |

| Asymmetric Unit | Two independent molecules |

In-Depth Crystal Structure Analysis

The crystal structure of 1-(4-chlorophenyl)-1H-tetrazole reveals several key features that govern its solid-state behavior.

Molecular Conformation

The asymmetric unit of the crystal contains two independent molecules, designated as molecule A and molecule B. In both molecules, the tetrazole and benzene rings are planar. However, the two rings are not coplanar, exhibiting a twisted conformation. The dihedral angle between the tetrazole and benzene rings is 12.9(1)° for molecule A and a more pronounced 39.8(1)° for molecule B. This difference in torsion angles highlights the conformational flexibility of the molecule.

Intermolecular Interactions and Crystal Packing

The crystal packing is primarily dictated by a network of weak intermolecular interactions. The most significant of these are C—H···N hydrogen bonds. These interactions link the two independent molecules into a tetrameric arrangement. This tetramer is characterized by an R₄⁴(12) graph-set motif.

Key intermolecular C-H···N interactions forming the tetrameric motif.

A more detailed quantitative analysis of the intermolecular contacts can be achieved through Hirshfeld surface analysis. This computational tool maps the close contacts between neighboring molecules, providing a visual and numerical representation of the interactions. For similar chloro-substituted aromatic compounds, Hirshfeld analysis often reveals significant contributions from H···H, C···H, and Cl···H contacts, which collectively stabilize the crystal lattice.[1][6][7][8]

Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the definitive crystal structure, other analytical techniques offer valuable complementary information and are essential for bulk sample characterization.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a non-destructive technique used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. A simulated PXRD pattern, generated from the single-crystal CIF data, can be used to confirm the phase purity of a synthesized batch of 1-(4-chlorophenyl)-1H-tetrazole. Software packages are available to perform such simulations.[9][10][11][12]

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of a crystalline material.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and solid-solid phase transitions.

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

For 1-(4-chlorophenyl)-1H-tetrazole, thermal analysis reveals its behavior upon heating.[13]

| Technique | Observation |

| DSC | An endothermic peak corresponding to melting, followed by an exothermic event indicating decomposition. |

| TGA | A significant mass loss associated with the decomposition of the molecule. |

A study on various phenyl tetrazoles reported a mass loss of 26-30% for 1-(4-chlorophenyl)-1H-tetrazole upon thermal decomposition.[13]

Conclusion

The crystal structure of 1-(4-chlorophenyl)-1H-tetrazole is characterized by a monoclinic crystal system with two independent molecules in the asymmetric unit, exhibiting conformational differences in the torsion angle between the tetrazole and chlorophenyl rings. The crystal packing is dominated by C—H···N hydrogen bonds, which assemble the molecules into tetrameric units. A comprehensive analysis, integrating single-crystal X-ray diffraction with powder X-ray diffraction and thermal analysis, provides a robust understanding of the solid-state properties of this compound. This detailed structural knowledge is invaluable for its application in drug development and materials science, enabling the rational design of new materials with tailored properties.

References

-

Jlassi, H., et al. (2017). Crystal Structure and Hirshfeld Surface Analysis of 1-(4-Chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-Pyrazole. ResearchGate. [Link]

-

Gholinejad, M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. [Link]

-

Su, W.-K., et al. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3. European Journal of Organic Chemistry. [Link]

-

Mirshafiee, S., et al. (2021). Synthesis of different tetrazoles from several amines. ResearchGate. [Link]

-

Modarresi-Alam, A. R., & Nasrollahzadeh, M. (2005). Synthesis of 5-Arylamino-1H(2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Method. Bulletin of the Korean Chemical Society. [Link]

-

Jlassi, H., et al. (2017). Crystal Structure and Hirshfeld Surface Analysis of 1-(4-Chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-Pyrazole. ResearchGate. [Link]

-

Wang, X., et al. (2019). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports. [Link]

-

ReX. (n.d.). Powder diffraction simulation. ReX. [Link]

-

Yılmaz, N., et al. (2014). Thermoanalytic data of tetrazoles. ResearchGate. [Link]

-

Khan, I., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Heliyon. [Link]

-

Gupta, V. K., et al. (2025). Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole. European Journal of Chemistry. [Link]

-

Akkurt, M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Al-Majid, A. M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Swaroop, T. R., et al. (2020). TG-DTG-DSC curves for (a) P1 and (b) P2 at a heating rate of 10 K min⁻¹. ResearchGate. [Link]

-

ReX. (n.d.). Powder diffraction simulation. ReX. [Link]

-

Fawcett, T. (n.d.). X‐Ray Powder Diffraction Database Tools For The Pharmaceutical Scientist: New Capabilities. International Centre for Diffraction Data. [Link]

-

Khan, I., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Heliyon. [Link]

-

Zhang, Z., et al. (2024). SimXRD-4M: Big Simulated X-ray Diffraction Data Accelerate the Crystalline Symmetry Classification. arXiv. [Link]

-

Chizhik, S., et al. (2014). Simulation of X-Ray Powder Diffraction Patterns for One-Dimensionally Disordered Crystals. ResearchGate. [Link]

-

Gaponik, P. N., et al. (2004). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

-

Hassner, A., et al. (1990). Three synthetic routes to a sterically hindered tetrazole. A new one-step mild conversion of an amide into a tetrazole. The Journal of Organic Chemistry. [Link]

-

Jaiswal, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole | European Journal of Chemistry [eurjchem.com]

- 7. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure and Hirshfeld surface analysis of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rexpd.org [rexpd.org]

- 11. SimXRD-4M: Big Simulated X-ray Diffraction Data Accelerate the Crystalline Symmetry Classification [arxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-chlorophenyl)-1H-tetrazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-chlorophenyl)-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The tetrazole moiety often serves as a bioisostere for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1] The presence of the 4-chlorophenyl substituent further modulates its lipophilicity and electronic characteristics, influencing its biological activity and physicochemical behavior. A thorough understanding of the solubility and stability of this molecule is paramount for its successful application in drug development, from formulation design to ensuring the safety and efficacy of the final product.

This technical guide provides a comprehensive overview of the critical aspects of solubility and stability pertaining to 1-(4-chlorophenyl)-1H-tetrazole. It is designed to be a practical resource for scientists, offering not just theoretical background but also detailed experimental protocols and insights into the chemical rationale behind these procedures. We will explore methods for determining its solubility in various solvent systems and delve into its stability profile under forced degradation conditions, including hydrolytic, oxidative, photolytic, and thermal stress. Furthermore, this guide will propose plausible degradation pathways and discuss the analytical techniques essential for the identification and characterization of any resulting degradation products.

Physicochemical Properties

| Property | Predicted/Estimated Value | Significance in Solubility & Stability Studies |

| Molecular Formula | C₇H₅ClN₄ | Fundamental for all calculations. |

| Molecular Weight | 180.59 g/mol | Used for preparing solutions of known molarity.[2] |

| pKa | ~3.95 - 4.9 | The acidic nature of the tetrazole ring dictates that the compound's solubility will be highly pH-dependent. At pH values above the pKa, the compound will exist predominantly in its more soluble anionic form. |

| LogP | ~1.7 | This value suggests a moderate lipophilicity, indicating that the compound will likely have some solubility in both aqueous and organic solvents. |

| Melting Point | Not well-defined, decomposition may occur | The thermal behavior provides an initial indication of its solid-state stability. |

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of 1-(4-chlorophenyl)-1H-tetrazole in various aqueous and organic solvents.

Objective: To determine the concentration of a saturated solution of 1-(4-chlorophenyl)-1H-tetrazole in a given solvent at a controlled temperature.

Materials:

-

1-(4-chlorophenyl)-1H-tetrazole

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide)

-

Thermostatic shaker bath

-

Centrifuge

-

Calibrated HPLC-UV system

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Preparation: Add an excess amount of 1-(4-chlorophenyl)-1H-tetrazole to a series of vials, each containing a precisely measured volume of the desired solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant (the saturated solution) and dilute it gravimetrically or volumetrically with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC-UV method to determine the concentration of 1-(4-chlorophenyl)-1H-tetrazole.

-

Calculation: Calculate the solubility from the determined concentration, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Stability Indicating Method Development and Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a molecule.[3] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage to accelerate degradation. The primary goals are to identify potential degradation products and to develop a stability-indicating analytical method capable of separating the parent compound from all its degradants.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent drug and its degradation products.

Typical Starting Conditions for Method Development:

-

Column: A C18 reversed-phase column is a common starting point for moderately polar compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be chosen to ensure good peak shape, considering the pKa of the analyte.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Flow Rate and Temperature: Standard flow rates (e.g., 1.0 mL/min) and column temperatures (e.g., 30°C) can be used initially and optimized as needed.

Forced Degradation Protocols

The following are detailed protocols for subjecting 1-(4-chlorophenyl)-1H-tetrazole to various stress conditions as mandated by ICH guidelines. The goal is to achieve a target degradation of 5-20%.

1. Hydrolytic Degradation (Acidic, Basic, and Neutral)

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl. If no degradation is observed at room temperature after a set period (e.g., 24 hours), the solution can be heated (e.g., 60°C).

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH. Similar to acid hydrolysis, heating can be applied if the compound is stable at room temperature.

-

Neutral Hydrolysis: Dissolve the compound in purified water and heat as necessary.

2. Oxidative Degradation

-

Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature.

3. Photolytic Degradation

-

Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[4][5] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

4. Thermal Degradation

-

Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven. The duration of exposure will depend on the thermal lability of the compound.

Plausible Degradation Pathways

Based on the known chemistry of N-aryl tetrazoles and chlorophenyl compounds, several degradation pathways can be postulated for 1-(4-chlorophenyl)-1H-tetrazole under forced degradation conditions. The identification of degradation products is typically achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for molecular weight and fragmentation information, followed by isolation and structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Hydrolytic Degradation

The tetrazole ring is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the N-phenyl bond could potentially occur, although this is less likely than other degradation routes.

Oxidative Degradation

The chlorophenyl ring is susceptible to oxidative attack, particularly by hydroxyl radicals generated from hydrogen peroxide. This can lead to hydroxylation of the aromatic ring, forming various isomeric chlorohydroxyphenyl-tetrazole derivatives.

Photolytic Degradation

Photodegradation can proceed through several mechanisms. One possibility is the cleavage of the C-Cl bond on the phenyl ring, leading to the formation of 1-phenyl-1H-tetrazole. Another potential pathway involves the fragmentation of the tetrazole ring itself upon absorption of UV radiation, which could lead to the formation of various nitrogen-containing fragments and potentially a reactive nitrilimine intermediate.[8]

Thermal Degradation

The thermal decomposition of N-substituted tetrazoles often begins with the elimination of a molecule of nitrogen (N₂) directly from the tetrazole ring.[9] This would generate a highly reactive nitrene intermediate, which could then undergo various rearrangements or reactions to form more stable products.

Caption: Plausible degradation pathways of 1-(4-chlorophenyl)-1H-tetrazole.

Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting stability studies on 1-(4-chlorophenyl)-1H-tetrazole.

Caption: Workflow for conducting stability studies.

Conclusion

This technical guide has provided a comprehensive framework for investigating the solubility and stability of 1-(4-chlorophenyl)-1H-tetrazole. While specific experimental data for this compound remains to be published, the principles and protocols outlined herein offer a robust starting point for any researcher or drug development professional. By systematically applying the isothermal shake-flask method for solubility determination and conducting thorough forced degradation studies coupled with a validated stability-indicating HPLC method, a complete and reliable profile of this promising molecule can be established. The elucidation of degradation pathways using modern analytical techniques such as LC-MS/MS and NMR will not only fulfill regulatory requirements but also provide invaluable knowledge for the development of stable and effective formulations.

References

- Application of LCMS in small-molecule drug development. (2016). New England Journal of Medicine.

- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.).

- Strategies for Elucidation of Degradant Structures and Degradation P

- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.

- Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (n.d.). PubMed.

- An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. (2025).

- The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formul

- A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019).

- Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2024). Russian Chemical Reviews.

- Tetrazoles via Multicomponent Reactions. (n.d.).

- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).

- ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency.

- ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). YouTube.

- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.

- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Symbiosis Online Publishing.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA.

- Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- Forced degrad

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

- Tetrazoles via Multicomponent Reactions. (n.d.).

- A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chrom

- A Review: Stability Indicating Forced Degrad

- An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. (2025).

- stability-indicating-hplc-method Research Articles - Page 6. (n.d.). R Discovery.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers.

- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). ijp-online.com.

- Mechanism for thermal decomposition of 1H-tetrazole. (2001).

- 1-(4-chlorophenyl)-1H-tetrazole. (n.d.). PubChem.

- 5-(4-Chlorophenyl)-1H-tetrazole. (n.d.).

- Features of thermal decomposition of N-substituted tetrazoles. (2018).

- Decomposition products of tetrazoles. (2024).

- Oxidative Degradation of Chlorophenol Derivatives promoted by Microwaves or Power Ultrasound: A Mechanism Investig

- Identification of Degradation By-Products of Selected Pesticides During Oxidation and Chlorination Processes. (n.d.).

- 1-(4-chlorophenyl)-1H-tetrazole. (n.d.). PubChem.1H-tetrazole. (n.d.). PubChem.

Sources

- 1. Application of QSAR models for acute toxicity of tetrazole compounds administrated orally and intraperitoneally in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(4-chlorophenyl)-1H-tetrazole | C7H5ClN4 | CID 270006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-(4-chlorophenyl)-1H-tetrazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-chlorophenyl)-1H-tetrazole (C₇H₅ClN₄), a heterocyclic compound of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to create a detailed molecular profile. The guide emphasizes the interpretation of spectral features, the rationale behind experimental methodologies, and the structural information derived from each technique.

Introduction and Molecular Structure

1-(4-chlorophenyl)-1H-tetrazole is a substituted aromatic tetrazole. The tetrazole ring is a metabolically stable surrogate for a carboxylic acid group, making it a valuable moiety in drug design.[1] Accurate and unambiguous structural confirmation is paramount, and this is achieved through a combination of spectroscopic techniques. The molecule consists of a 1H-tetrazole ring connected at the N1 position to a 4-chlorophenyl group. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Below is a diagram of the molecular structure with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of 1-(4-chlorophenyl)-1H-tetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For 1-(4-chlorophenyl)-1H-tetrazole, the spectrum is characterized by two distinct regions: the aromatic region and the isolated tetrazole proton.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | 8.09 | Singlet (s) | 1H, H-C5 (tetrazole ring) |

| 2 | 7.27-7.29 | Doublet (d) | 2H, H-C3' & H-C5' |

| 3 | 6.98-7.00 | Doublet (d) | 2H, H-C2' & H-C6' |

| Data acquired in CDCl₃ at 400 MHz.[2] |

Interpretation:

-

H-C5 (8.09 ppm): This proton is directly attached to the electron-deficient tetrazole ring, causing it to be significantly deshielded and appear far downfield. It is a singlet because it has no adjacent protons to couple with.[2]

-

Aromatic Protons (6.98-7.29 ppm): The protons on the chlorophenyl ring exhibit a classic AA'BB' splitting pattern, which simplifies to two doublets at 400 MHz. The protons ortho to the chlorine atom (H-C3' and H-C5') are deshielded relative to the protons ortho to the tetrazole ring (H-C2' and H-C6').[2]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. Due to the molecule's symmetry, the four aromatic carbons (excluding the one attached to the nitrogen and the one attached to chlorine) appear as two signals.

| Chemical Shift (δ, ppm) | Assignment |

| 149.50 | C5 (tetrazole ring) |

| 143.52 | C4' |

| 129.47 | C1' |

| 128.85 | C3' & C5' |

| 120.35 | C2' & C6' |

| Data acquired in CDCl₃ at 100 MHz.[2] |

Interpretation:

-

C5 (149.50 ppm): The carbon of the tetrazole ring is significantly downfield due to the electron-withdrawing effect of the adjacent nitrogen atoms.[2]

-

Aromatic Carbons (120.35 - 143.52 ppm): The chemical shifts of the phenyl ring carbons are influenced by the electronegative chlorine atom and the tetrazole ring. The carbon bearing the chlorine (C4') and the carbon attached to the tetrazole (C1') are quaternary and appear downfield.[2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3057 | C-H stretch | Aromatic C-H |

| 1661 | C=N stretch | Tetrazole ring |

| 1581, 1485 | C=C stretch | Aromatic ring |

| Data acquired using KBr pellet.[2] |

Interpretation:

-

~3057 cm⁻¹: The peak above 3000 cm⁻¹ is characteristic of C-H stretching vibrations from the sp² hybridized carbons of the aromatic ring.[2]

-

~1661 cm⁻¹: This absorption is attributed to the C=N stretching vibration within the tetrazole ring system.[2][3]

-

~1581, 1485 cm⁻¹: These two sharp peaks are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl ring.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. The molecular weight of 1-(4-chlorophenyl)-1H-tetrazole is 180.59 g/mol .[4]

Predicted Fragmentation Pathway: Based on studies of related 5-substituted 1H-tetrazole derivatives, two primary fragmentation pathways are expected under ionization.[5][6]

-

Loss of Dinitrogen (N₂): The tetrazole ring can readily eliminate a molecule of nitrogen (N₂, 28 Da), a very stable neutral loss. This is a common fragmentation pattern for tetrazoles.[5]

-

Loss of Hydrazoic Acid (HN₃): In positive-ion mode, protonated tetrazoles can undergo ring-opening followed by the elimination of hydrazoic acid (HN₃, 43 Da).[5]

The fragmentation of the molecular ion (M⁺˙) with m/z ≈ 180 would likely lead to significant fragment ions corresponding to the chlorophenyl cation and other smaller species.[7]

Caption: Predicted major fragmentation pathway for 1-(4-chlorophenyl)-1H-tetrazole.

Experimental Protocols

The acquisition of high-quality, reproducible spectroscopic data is contingent upon rigorous experimental protocols.

General Synthesis and Sample Preparation

The compound is typically synthesized by reacting 4-chloroaniline with sodium azide and triethyl orthoformate.[2]

-

Synthesis: A mixture of 4-chloroaniline (1 mmol), sodium azide (1 mmol), and triethyl orthoformate (1.2 mmol) is stirred at 100 °C.

-

Work-up: After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with water, and dried over anhydrous Na₂SO₄.

-

Purification: The product is purified by crystallization, typically from an ethyl acetate-hexane mixture.[2]

-

Sample Prep: For analysis, the purified white solid is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR, prepared as a KBr pellet for IR, or dissolved in a volatile solvent (e.g., methanol or acetonitrile) for MS.[8][9]

Instrumentation and Data Acquisition

Caption: Standard workflow for spectroscopic analysis.

-

NMR: Spectra are typically recorded on a 400 MHz spectrometer.[2][8] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR: Spectra are recorded on an FT-IR spectrometer using KBr pellets, with frequencies reported in wavenumbers (cm⁻¹).[8][9]

-

Mass Spectrometry: Electrospray ionization (ESI) is a common technique for this class of molecules. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[10]

Conclusion

The spectroscopic data presented provides a definitive structural characterization of 1-(4-chlorophenyl)-1H-tetrazole. The ¹H and ¹³C NMR spectra confirm the connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, particularly the aromatic and tetrazole rings. Finally, mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns consistent with the tetrazole structure. This comprehensive dataset serves as a reliable reference for researchers working with this compound and its analogs.

References

- The Royal Society of Chemistry. (2014). Supplementary Information for "Fe3O4@silica sulfonic acid: a magnetically recyclable catalyst for the synthesis of 1-substituted 1H-tetrazoles". [Online]. Available: RSC.

- Supporting Information for [Article Title]. (n.d.). RSC Publishing.

-

Wiley-VCH GmbH. (2026). 1-(4-Chlorophenyl)-1H-tetrazole. SpectraBase. [Online]. Available: [Link]

- Modarresi-Alam, A. R., & Nasrollahzadeh, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. South African Journal of Chemistry, 68, 133–137.

- Meshram, G. A., Deshpande, S. S., Wagha, P. A., & Patil, V. A. (2018). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Journal of the Indian Chemical Society, 95, 1-9.

- Tajbakhsh, M., Farhang, M., Baghbanian, M., Hosseinzadeh, R., & Tajbakhsh, M. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. New Journal of Chemistry, 39, 1827.

-

John Wiley & Sons, Inc. (2026). N'-[1-[4-Chlorophenyl]-1H-tetrazol-5-yl]-N,N-diethyl-1,2-ethanediamine. SpectraBase. [Online]. Available: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, Characterization and Study of Some Tetrazole Compounds as New Corrosion Inhibitors for C-steel in 0.5 M HCl Solution. ResearchGate. [Online]. Available: [Link]

-

PubChem. (2025). 1-(4-chlorophenyl)-1H-tetrazole. National Center for Biotechnology Information. [Online]. Available: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Online]. Available: [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. [Online]. Available: [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Online]. Available: [Link]

-

International Journal of Trend in Scientific Research and Development. (2019). 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. [Online]. Available: [Link]

-

ResearchGate. (2014). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. [Online]. Available: [Link]

-

MDPI. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. [Online]. Available: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Online]. Available: [Link]

-

National Institutes of Health. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Online]. Available: [Link]

-

ResearchGate. (2012). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. [Online]. Available: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-(4-chlorophenyl)-1H-tetrazole | C7H5ClN4 | CID 270006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 1-(4-chlorophenyl)-1H-tetrazole from 4-chloroaniline

Introduction

The tetrazole moiety is a critical pharmacophore in modern drug discovery, serving as a bioisosteric replacement for the carboxylic acid group in numerous therapeutic agents. This substitution often enhances metabolic stability, lipophilicity, and membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate. The compound 1-(4-chlorophenyl)-1H-tetrazole is a key building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of a primary synthetic route to this compound, starting from the readily available precursor, 4-chloroaniline. The discussion will delve into the mechanistic underpinnings of the reaction, a detailed experimental protocol, safety considerations, and methods for purification and characterization.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 1-(4-chlorophenyl)-1H-tetrazole from 4-chloroaniline is typically achieved through a two-step process. The first step involves the diazotization of 4-chloroaniline to form a diazonium salt. This intermediate is then subjected to a reaction that ultimately leads to the desired tetrazole. A common and effective method involves the reaction of the amine with triethyl orthoformate and sodium azide.[1][2]

Part 1: Diazotization of 4-chloroaniline

The initial and crucial step in this synthesis is the conversion of the primary aromatic amine, 4-chloroaniline, into a diazonium salt. This transformation, known as diazotization, is a cornerstone of aromatic chemistry.

Mechanism of Diazotization

The diazotization reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5°C).[3] The nitrous acid is then protonated, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[3] The lone pair of electrons on the nitrogen atom of 4-chloroaniline then attacks the nitrosonium ion. Subsequent deprotonation and tautomerization steps lead to the formation of the 4-chlorobenzenediazonium chloride.[3]

Caption: General pathway for tetrazole formation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(4-chlorophenyl)-1H-tetrazole.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 10 mmol |

| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | 12 mmol |

| Sodium Azide | NaN₃ | 65.01 | 15 mmol |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed for pH adjustment |

| Deionized Water | H₂O | 18.02 | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |

Procedure

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroaniline (10 mmol).

-

Addition of Reagents : To the flask, add glacial acetic acid (20 mL), triethyl orthoformate (12 mmol), and sodium azide (15 mmol). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood. [4][5][6]3. Reaction : Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature.

-

Precipitation : Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.

-

pH Adjustment : Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A precipitate of 1-(4-chlorophenyl)-1H-tetrazole should form.

-

Isolation : Collect the solid product by vacuum filtration.

-

Washing : Wash the collected solid with cold deionized water to remove any residual acid and inorganic salts.

-

Drying : Dry the product in a vacuum oven at 50-60°C to a constant weight.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry as described previously.

Safety Considerations

The synthesis of 1-(4-chlorophenyl)-1H-tetrazole involves several hazardous materials and requires strict adherence to safety protocols.

-

Sodium Azide (NaN₃) : Sodium azide is acutely toxic if ingested or absorbed through the skin. [5][6]It can react with acids to form highly toxic and explosive hydrazoic acid (HN₃). [5][7]It can also form explosive heavy metal azides if it comes into contact with metals like lead or copper, which may be present in plumbing. [5][8] * Handling : Always handle sodium azide in a fume hood. [5]Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves. [5][7]Use non-metallic spatulas for handling. [5][8] * Waste Disposal : Never dispose of sodium azide or its solutions down the drain. [7][8]All waste containing azide must be collected and disposed of as hazardous waste according to institutional guidelines.

-

4-Chloroaniline : This compound is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

-

Acids : Concentrated hydrochloric acid and glacial acetic acid are corrosive. Handle with care, wearing appropriate PPE.

Characterization of 1-(4-chlorophenyl)-1H-tetrazole

The identity and purity of the synthesized 1-(4-chlorophenyl)-1H-tetrazole should be confirmed using various analytical techniques.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum will provide information about the different types of protons and their chemical environments in the molecule. Expected signals would include those for the protons on the chlorophenyl ring and the single proton on the tetrazole ring. [9][10]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. [9]The expected molecular weight for C₇H₅ClN₄ is approximately 180.59 g/mol . [11]

Physical Properties

-

Melting Point : A sharp melting point close to the literature value indicates a high degree of purity.

-

Appearance : The purified product should be a crystalline solid.

Conclusion

The synthesis of 1-(4-chlorophenyl)-1H-tetrazole from 4-chloroaniline via a one-pot reaction with triethyl orthoformate and sodium azide is a robust and efficient method for obtaining this valuable chemical intermediate. A thorough understanding of the reaction mechanisms, strict adherence to safety protocols, particularly when handling sodium azide, and proper purification and characterization are paramount for a successful synthesis. This guide provides the necessary technical details and safety insights for researchers and professionals in the field of drug development and chemical synthesis.

References

-

Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic Insights on Azide–Nitrile Cycloadditions: On the Dialkyltin Oxide–Trimethylsilyl Azide Route and a New Vilsmeier–Haack-Type Organocatalyst. Journal of the American Chemical Society, 133(12), 4465–4475. [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]

-

Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ). [Link]

-

Himo, F., & Sharpless, K. B. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed, 127(1), 21-30. [Link]

-

Occupational Safety and Health Administration. Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. [Link]

-

Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

-

Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2003). A mild and efficient one-pot synthesis of 1-substituted-1H-1,2,3,4-tetrazoles using [bmim]PF6. Journal of Organic Chemistry, 68(24), 9371-9378. [Link]

-

PubChem. 1-(4-chlorophenyl)-1H-tetrazole. [Link]

-

SpectraBase. 1-(4-Chlorophenyl)-1H-tetrazole. [Link]

-

Zebrafish International Resource Center. Material Safety Data Sheet (MSDS) for Sodium Azide. [Link]

Sources

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 4. osha.gov [osha.gov]

- 5. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. zebrafish.org [zebrafish.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exploring the Tautomerism of Chlorophenyl-Substituted Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole ring is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group in drug design.[1][2] Its structural and electronic similarity to the carboxylate anion, coupled with enhanced metabolic stability and lipophilicity, makes it an attractive pharmacophore.[2][3][4] A critical, yet often complex, aspect of tetrazole chemistry is the phenomenon of tautomerism, specifically the equilibrium between 1H- and 2H-tautomers.[1][5] This guide delves into the nuanced world of tautomerism in chlorophenyl-substituted tetrazoles, providing a comprehensive technical overview for researchers in drug discovery and development.

The position of the proton on the tetrazole ring profoundly impacts the molecule's physicochemical properties, including its acidity, polarity, and hydrogen bonding capacity.[1] These properties, in turn, govern the molecule's interaction with biological targets and its pharmacokinetic profile. Understanding and controlling the tautomeric preference of a tetrazole-containing drug candidate is therefore paramount for optimizing its efficacy and safety. The presence of a chlorophenyl substituent introduces additional electronic and steric factors that further influence this delicate equilibrium.

This guide will explore the fundamental principles of tetrazole tautomerism, the specific influence of the chlorophenyl group, and the analytical techniques essential for characterizing these tautomeric forms.

Core Concepts of 1H- vs. 2H-Tetrazole Tautomerism

5-substituted tetrazoles can exist in two primary tautomeric forms: the 1H-tetrazole and the 2H-tetrazole.[1][2] This equilibrium is a dynamic process influenced by a variety of factors.[1]

Key Factors Influencing Tautomeric Equilibrium:

-

Physical State: In the gas phase, the 2H-tautomer is generally the more stable form.[1][6][7] However, in the solid state, the equilibrium often shifts to favor the 1H-tautomer.[1][7][8]

-

Solvent Polarity: The polarity of the solvent plays a crucial role.[1][9][10] In polar solvents, the more polar 1H-tautomer is typically favored due to better solvation.[1] Conversely, nonpolar solvents can favor the 2H-isomer.[10]

-

Electronic Nature of the C5 Substituent: The electronic properties of the substituent at the C5 position significantly impact the tautomeric ratio. Electron-donating groups tend to favor the 2H-tautomer, while electron-withdrawing groups, such as the chlorophenyl group, can increase the proportion of the 1H-tautomer in solution.[1]

-

Steric Effects: Bulky substituents on the C5-phenyl ring can influence the planarity of the system and, consequently, the tautomeric equilibrium.

The 1H-tautomer generally possesses a larger dipole moment compared to the 2H-tautomer, contributing to its preference in polar environments.[1]

The Influence of the Chlorophenyl Substituent

The chlorophenyl group, being electron-withdrawing, is expected to influence the tautomeric equilibrium of 5-(chlorophenyl)-1H-tetrazole. The chlorine atom's inductive effect pulls electron density away from the phenyl ring and, subsequently, from the tetrazole ring. This electronic perturbation can affect the relative stabilities of the 1H and 2H tautomers. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) will also modulate this electronic effect, leading to subtle differences in the tautomeric preference.

Furthermore, the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, can be influenced by the presence and position of the chlorine atom, which in turn can affect the crystal packing and the predominant tautomer in the solid state.

Analytical Characterization of Tautomers

Accurate determination of the tautomeric ratio is essential for understanding structure-activity relationships (SAR).[1] Several analytical techniques are employed to characterize and quantify the tautomeric forms of substituted tetrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[9][11] Both proton (¹H) and carbon-¹³ (¹³C) NMR are informative, but nitrogen-¹⁵ (¹⁵N) NMR often provides the most definitive data.[1][11]

-

¹H NMR: The chemical shift of the N-H proton can be observed, although it is often broad and its position is solvent-dependent.[1] More reliably, the chemical shifts of the chlorophenyl protons can differ between the two tautomers, allowing for quantification of the tautomeric ratio if the signals are well-resolved.

-

¹³C NMR: The chemical shift of the C5 carbon is sensitive to the tautomeric form. Typically, the C5 carbon in the 2H-tautomer is deshielded (appears at a higher ppm value) compared to the 1H-tautomer.[1][10]

-

¹⁵N NMR: The chemical shifts of the nitrogen atoms in the tetrazole ring are highly sensitive to the position of the proton, providing unambiguous identification of the tautomers.[1][11]

Experimental Protocol: ¹H NMR Analysis of Tautomeric Ratio

-

Sample Preparation: Dissolve a precisely weighed amount of the chlorophenyl-substituted tetrazole in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Signal Integration: Carefully integrate the signals corresponding to specific protons of the chlorophenyl ring for both the 1H and 2H tautomers.

-

Ratio Calculation: Calculate the tautomeric ratio by comparing the integral values of the corresponding signals.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive structural information in the solid state, including the precise location of the proton on the tetrazole ring.[1] This technique is invaluable for unequivocally identifying the predominant tautomer in the crystalline form.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the chlorophenyl-substituted tetrazole suitable for X-ray diffraction. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Mount the crystal on the diffractometer and collect the diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using appropriate software and refine the structural model to obtain the final atomic coordinates.

-

Tautomer Identification: Analyze the refined structure to determine the position of the proton on the tetrazole ring, thereby identifying the tautomeric form.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers in the gas phase and in solution (using solvent models).[12][13] These calculations can provide valuable insights into the factors governing the tautomeric equilibrium and can complement experimental data.

Workflow: Computational Analysis of Tautomer Stability

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chalcogen.ro [chalcogen.ro]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical studies on the tautomerism and intramolecular hydrogen shifts of 5-amino-tetrazole in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrazole - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ijsr.net [ijsr.net]

- 13. researchgate.net [researchgate.net]

Initial Toxicity Assessment of 1-(4-chlorophenyl)-1H-tetrazole: An In-depth Technical Guide

Introduction

1-(4-chlorophenyl)-1H-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group. The tetrazole moiety is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere for the carboxylic acid group, which can enhance metabolic stability and membrane permeability of drug candidates.[1] Derivatives of tetrazole are explored for a wide array of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Given the therapeutic potential and the necessity of evaluating the safety profile of any new chemical entity, a structured and comprehensive initial toxicity assessment is paramount.

This guide provides a tiered, field-proven framework for the initial toxicological evaluation of 1-(4-chlorophenyl)-1H-tetrazole. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale underpinning the experimental choices. Our approach emphasizes a progressive, data-driven assessment, starting with in vitro assays to minimize animal usage and progressing to focused in vivo studies as warranted.

Tier 1: Foundational In Vitro Toxicity Assessment